molecular formula C15H20N2O4S B2502141 N-butyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 1291870-23-9

N-butyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B2502141
CAS RN: 1291870-23-9
M. Wt: 324.4
InChI Key: HQSDYZNEMSHMID-UHFFFAOYSA-N
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Description

“N-butyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide” is a complex organic compound. It contains a butyl and an ethyl group, which are common alkyl groups in organic chemistry . The compound also contains a benzothiazole group, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This group is often found in various pharmaceuticals and dyes .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzothiazole ring, followed by the introduction of the butyl and ethyl groups. Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzothiazole ring and the various substituents. The butyl and ethyl groups would likely be attached to the nitrogen atom in the amide group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzothiazole ring could participate in electrophilic substitution reactions, while the amide group could undergo hydrolysis. The butyl and ethyl groups could also potentially be modified through various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of any functional groups. Generally, benzothiazole derivatives are solid at room temperature and have relatively high melting points .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could potentially include further investigation into its synthesis and properties, as well as exploration of any potential biological activities. Given the wide range of activities exhibited by benzothiazole derivatives, this compound could have potential applications in fields such as medicinal chemistry .

properties

IUPAC Name

N-butyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-3-5-10-16(4-2)14(18)11-17-15(19)12-8-6-7-9-13(12)22(17,20)21/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSDYZNEMSHMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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